N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features an imidazo[1,2-b]pyrazole core linked to a fluorophenylacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides or similar reagents.
Introduction of the fluorophenylacetamide group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction of the imidazo[1,2-b]pyrazole core or the fluorophenylacetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the imidazo[1,2-b]pyrazole core.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylacetamide: Lacks the fluorine atom, which might affect its biological activity and chemical properties.
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide can significantly influence its chemical and biological properties. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-13-3-1-12(2-4-13)11-14(21)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-10H,7-8,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWEIFIDCTCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C=CN3C2=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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